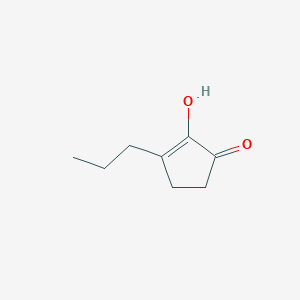

2-Hydroxy-3-propyl-2-cyclopenten-1-one

CAS No.: 25684-04-2

Cat. No.: VC16119942

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25684-04-2 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 2-hydroxy-3-propylcyclopent-2-en-1-one |

| Standard InChI | InChI=1S/C8H12O2/c1-2-3-6-4-5-7(9)8(6)10/h10H,2-5H2,1H3 |

| Standard InChI Key | XAXYCXCTGDUBNW-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C(=O)CC1)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound is systematically named 2-hydroxy-3-propylcyclopent-2-en-1-one under IUPAC guidelines . Its molecular formula, , reflects a cyclopentenone ring (a five-membered cyclic ketone with one double bond) substituted with a hydroxyl (-OH) group at position 2 and a propyl (-CHCHCH) group at position 3 . Alternative synonyms include 3-propyl-2-cyclopenten-2-ol-1-one and DTXSID10334287 .

Structural Elucidation

The compound’s 2D structure is defined by the SMILES notation CCCC1=C(C(=O)CC1)O, which specifies the cyclopentenone backbone with substituents . The InChIKey XAXYCXCTGDUBNW-UHFFFAOYSA-N provides a standardized identifier for its 3D conformation, critical for database searches and computational modeling .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 140.18 g/mol | |

| XLogP3 (Lipophilicity) | 1.3 | |

| Topological PSA | 37.3 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Physicochemical Properties

Computed and Experimental Data

The compound’s logarithmic octanol-water partition coefficient (LogP) is reported as 1.3 (XLogP3) and 1.96 (experimental) , with discrepancies arising from differences in calculation methodologies. Its topological polar surface area (TPSA) of 37.3 Ų suggests moderate polarity, influencing solubility and permeability .

Mass Spectrometry

GC-MS analysis reveals a base peak at m/z 55, corresponding to the cyclopentenone fragment, and secondary peaks at m/z 125 and 112, indicative of hydroxyl and propyl group losses .

Infrared Spectroscopy

Vapor-phase IR spectra show strong absorption bands at 1700–1750 cm (C=O stretch) and 3200–3600 cm (O-H stretch), confirming the ketone and hydroxyl functionalities .

Table 2: Spectral Signatures

| Technique | Key Peaks/Bands | Assignment |

|---|---|---|

| GC-MS | m/z 55, 125, 112 | Fragmentation patterns |

| IR | 1700–1750 cm | C=O stretching |

| IR | 3200–3600 cm | O-H stretching |

Synthesis and Reaction Pathways

Literature Methods

Stetter and Schlenker (1980) pioneered its synthesis via acid-catalyzed cyclization of γ,δ-unsaturated ketones, achieving a 66% yield under optimized conditions . Arnarp et al. (1986) refined this approach using microwave-assisted catalysis, reducing reaction times and improving selectivity .

Key Reaction Steps

-

Precursor Preparation: 1-n-Propylcyclopent-1-en-2-ol-3-one is generated from allyl propyl ethers.

-

Cyclization: Acidic conditions (e.g., HSO) promote intramolecular aldol condensation.

-

Purification: Distillation or chromatography isolates the target compound .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s low odor threshold and woody, caramel-like aroma make it a candidate for synthetic flavorants. Its structural similarity to cyclotene (3-methyl-2-cyclopenten-1-one) suggests potential in food additive formulations .

Pharmaceutical Intermediates

Patents (e.g., WIPO PATENTSCOPE) highlight its role in synthesizing prostaglandin analogs and anti-inflammatory agents, leveraging the cyclopentenone core’s reactivity .

Analytical Chemistry

The Kovats Retention Index (1188 for non-polar columns, 1891 for polar columns) aids in gas chromatographic identification of volatile organic compounds .

Future Research Directions

-

Biological Activity Screening: Investigate antimicrobial or anticancer potential using in vitro assays.

-

Green Synthesis: Develop solvent-free or biocatalytic routes to enhance sustainability.

-

Material Science: Explore its use in polymer cross-linking or coordination chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume